

Ligritinib: A Technical Guide to a Potent and Selective AXL Inhibitor

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Compound of Interest

Compound Name: *Ligritinib*

Cat. No.: *B15579019*

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Abstract

Ligritinib (also known as AB801) is a potent and selective, orally active small molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a key player in tumor progression, metastasis, and the development of resistance to various cancer therapies. By targeting AXL, **Ligritinib** presents a promising therapeutic strategy for a range of malignancies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for **Ligritinib**, intended to support further research and development efforts.

Chemical Structure and Properties

Ligritinib is a novel synthetic organic compound with the CAS number 3024588-48-2.^[1] Its chemical structure is detailed in the patent WO2024006726A2.^[2]

Table 1: Chemical Identifiers of **Ligritinib**

Identifier	Value
Compound Name	Ligritinib
Synonyms	AB801, AB-801
CAS Number	3024588-48-2
Molecular Formula	C ₃₃ H ₃₂ N ₆ O ₂
Molecular Weight	556.65 g/mol
SMILES	Structure-derived string
InChI	Structure-derived string
InChIKey	Structure-derived string

Table 2: Physicochemical Properties of **Ligritinib**

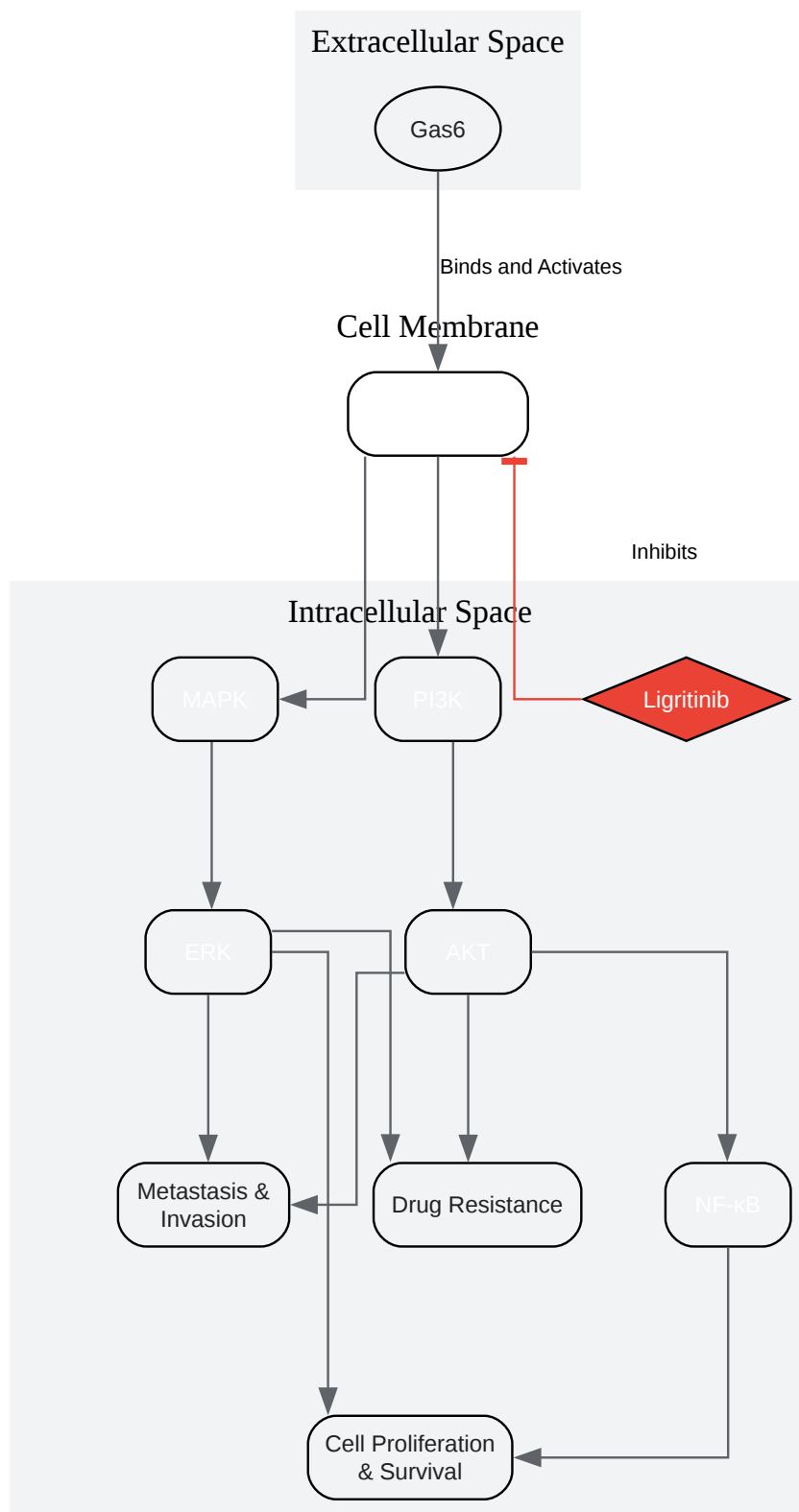
Property	Value
Melting Point	Data not available in search results
Solubility	Data not available in search results
pKa	Data not available in search results

Mechanism of Action

Ligritinib functions as a highly potent inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyr03, AXL, Mer) family of receptor tyrosine kinases and its activation by its ligand, growth arrest-specific protein 6 (Gas6), triggers a cascade of downstream signaling pathways. These pathways are crucial for cancer cell proliferation, survival, migration, and invasion.[3][4] Furthermore, AXL signaling is implicated in the development of resistance to conventional chemotherapies and targeted agents.[3]

Ligritinib exerts its therapeutic effect by binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream

signaling. This blockade of the AXL signaling cascade leads to the inhibition of tumor growth and can re-sensitize tumors to other anti-cancer treatments.



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Caption: **Ligritinib** inhibits the AXL signaling pathway.

In Vitro Activity

Ligritinib has demonstrated potent and selective inhibition of AXL kinase activity in various in vitro assays.

Table 3: In Vitro Potency of **Ligritinib**

Assay	Cell Line	IC ₅₀ (nM)
AXL Kinase Assay (HTRF)	-	Data from primary publication needed
pAXL ELISA	Specific cell line	Data from primary publication needed
Cell Viability Assay	Various cancer cell lines	Data from primary publication needed

Table 4: In Vitro Selectivity of **Ligritinib**

Kinase	Fold Selectivity vs. AXL
MERTK	Data from primary publication needed
TYRO3	Data from primary publication needed
Other kinases	Data from primary publication needed

Preclinical Pharmacokinetics

The pharmacokinetic profile of **Ligritinib** has been evaluated in preclinical species, demonstrating its potential for oral administration.

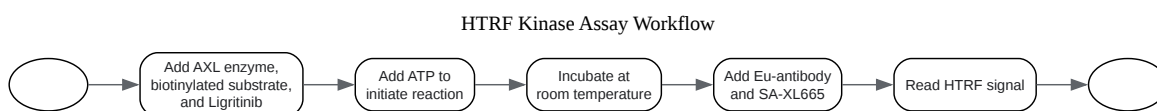
Table 5: Pharmacokinetic Parameters of **Ligritinib** in Preclinical Species

Species	Dosing Route	T _{1/2} (h)	C _{max} (ng/mL)	AUC (ng·h/mL)	Bioavailability (%)
Mouse	Oral	Data from primary publication needed	Data from primary publication needed	Data from primary publication needed	Data from primary publication needed
Rat	Oral	Data from primary publication needed	Data from primary publication needed	Data from primary publication needed	Data from primary publication needed
Dog	Oral	Data from primary publication needed	Data from primary publication needed	Data from primary publication needed	Data from primary publication needed

Experimental Protocols

HTRF Kinase Assay

This assay is used to measure the direct inhibitory effect of **Ligritinib** on AXL kinase activity.



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Caption: Workflow for a typical HTRF kinase assay.

Methodology:

- Recombinant human AXL kinase domain is incubated with a biotinylated peptide substrate and varying concentrations of **Ligritinib** in an assay buffer.

- The kinase reaction is initiated by the addition of ATP.
- After a defined incubation period, the reaction is stopped, and detection reagents (a europium-labeled anti-phospho-tyrosine antibody and streptavidin-XL665) are added.
- The plate is read on an HTRF-compatible reader, and the signal is inversely proportional to the kinase activity.
- IC₅₀ values are calculated from the dose-response curves.

Cellular Phospho-AXL ELISA

This assay measures the ability of **Ligritinib** to inhibit AXL phosphorylation in a cellular context.

Methodology:

- Cancer cells with high endogenous AXL expression are seeded in 96-well plates.
- Cells are treated with a range of **Ligritinib** concentrations for a specified time.
- Cells are then stimulated with Gas6 to induce AXL phosphorylation.
- Following stimulation, cells are lysed, and the cell lysates are transferred to an ELISA plate coated with an AXL capture antibody.
- Phosphorylated AXL is detected using an anti-phospho-AXL antibody conjugated to horseradish peroxidase (HRP).
- The signal is developed with a TMB substrate and measured spectrophotometrically.
- IC₅₀ values are determined from the inhibition of AXL phosphorylation.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of **Ligritinib** on the proliferation and viability of cancer cells.

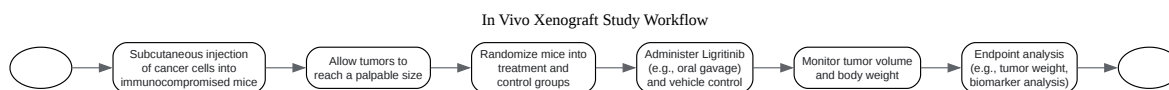
Methodology:

- Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

- Cells are treated with serial dilutions of **Ligritinib** for 72 hours.
- After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- The formazan crystals are solubilized with a solubilization buffer.
- The absorbance is measured at 570 nm, which is proportional to the number of viable cells.
- IC₅₀ values, representing the concentration of **Ligritinib** that inhibits cell growth by 50%, are calculated.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of **Ligritinib** in a living organism.



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Caption: General workflow for in vivo tumor xenograft studies.

Methodology:

- Human cancer cells are implanted subcutaneously into immunocompromised mice.[5][6]
- Once tumors reach a specified volume, mice are randomized into treatment and control groups.
- **Ligritinib** is administered orally at various dose levels and schedules.
- Tumor growth is monitored regularly by caliper measurements.

- At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic and biomarker analysis.

Conclusion

Ligritinib is a promising, potent, and selective AXL inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action, targeting a key driver of cancer progression and therapeutic resistance, positions it as a valuable candidate for further clinical investigation, both as a monotherapy and in combination with other anti-cancer agents. The data presented in this guide provide a foundational understanding for researchers and drug developers interested in the therapeutic potential of **Ligritinib**.

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